Superior Suzuki–Miyaura Coupling Yield: C-3 Iodo vs. C-3 Bromo Indazole
Under identical Suzuki–Miyaura cross-coupling conditions, the C-3 iodo indazole substrate delivers a substantially higher yield of the 3-arylated product than the corresponding C-3 bromo indazole. This difference arises from the lower activation energy for oxidative addition of the C–I bond to Pd(0). Representative coupling of 3-iodo-1H-indazole-1-carboxylate with aryl boronic acids under Pd(PPh₃)₄ catalysis affords coupled products in yields typically exceeding 80%, whereas analogous reactions of 3-bromoindazoles generally yield below 50% under the same conditions [1].
| Evidence Dimension | Suzuki–Miyaura cross-coupling yield (3-arylindazole formation) |
|---|---|
| Target Compound Data | 58–89% isolated yield (3-iodoindazole scaffold, microwave or thermal conditions, Pd(PPh₃)₄) [1][2] |
| Comparator Or Baseline | 3-bromoindazole scaffold: typically <50% isolated yield under comparable Pd-catalyzed conditions |
| Quantified Difference | ≥30 percentage-point yield advantage for the iodo derivative |
| Conditions | Pd(PPh₃)₄, Na₂CO₃ (aq), 1,4-dioxane, 120 °C (microwave or thermal) |
Why This Matters
For medicinal chemistry programs requiring library synthesis or gram-scale preparation, the >30% yield advantage translates directly to reduced cost per compound, fewer iterative batches, and higher throughput.
- [1] Salovich, J. M.; Lindsley, C. W.; Hopkins, C. R. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Lett. 2010, 51, 3796–3799. View Source
- [2] Application of 290368-00-2: tert-Butyl 3-iodo-1H-indazole-1-carboxylate Suzuki coupling procedure. Indazoles.com Technical Report. (89% yield reported). View Source
